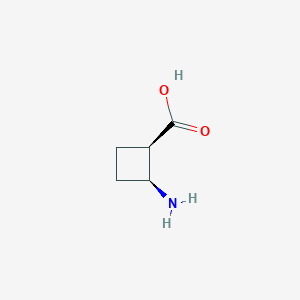

cis-2-Aminocyclobutane-1-carboxylic acid

Vue d'ensemble

Description

“Cis-2-Aminocyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C5H9NO2 . It is also known by its IUPAC name (1R,2S)-2-aminocyclobutane-1-carboxylic acid . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of “cis-2-Aminocyclobutane-1-carboxylic acid” has been reported in scientific literature . An efficient synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid in single enantiomer form was established and protected homo-oligomers (2-, 4-, and 6-mers) of this cyclic cis-β-amino acid were prepared .Molecular Structure Analysis

The molecular structure of “cis-2-Aminocyclobutane-1-carboxylic acid” can be represented by the InChI code: 1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1 . This indicates that the molecule consists of a cyclobutane ring with an amino group and a carboxylic acid group attached .Chemical Reactions Analysis

While specific chemical reactions involving “cis-2-Aminocyclobutane-1-carboxylic acid” are not mentioned in the search results, it’s worth noting that cyclobutane derivatives have been shown to undergo ring cleavage upon heating . This property could potentially be exploited in the design of thermally recyclable or degradable materials .Physical And Chemical Properties Analysis

“Cis-2-Aminocyclobutane-1-carboxylic acid” is a solid at room temperature . It has a molecular weight of 151.59 .Applications De Recherche Scientifique

Foldamer Science and Regular Folding Patterns

ACBC is a cyclic β-amino acid that plays a crucial role in foldamer science. Synthetic oligomers assembled from specific molecular building blocks can adopt regular folding patterns, stabilized by non-covalent interactions like hydrogen bonds. ACBC-containing oligomers exhibit diverse secondary structures, including helices, turns, and sheets. These structures resemble those found in natural proteins and have potential applications in biomaterials and drug design .

β-Peptides and Proteolytic Resistance

Oligomers composed of β-amino acids (β-peptides) are resistant to proteolysis, making them attractive for biomedical applications. ACBC, with its unique conformational bias due to the 4-membered ring, contributes to stable secondary structures. Researchers explore ACBC-based β-peptides for drug delivery, enzyme inhibition, and antimicrobial agents .

Vibrational Circular Dichroism (VCD) Studies

VCD spectroscopy investigates solid-state organization and conformational preferences of ACBC derivatives. By combining VCD with FTIR absorption spectroscopy, researchers gain insights into local hydrogen bonding interactions and long-distance effects. ACBC’s distinct geometry influences its interactions within the solid phase, providing valuable data for crystallography and material science .

Self-Assembled Nanostructures

ACBC-based peptides exhibit intriguing self-assembly behavior. For instance:

- Cis-ACPC Strands : 2-Aminocyclopentane-1-carboxylic acid (ACPC) peptides with cis conformation at the θ torsion angle form extended strands with a zigzag pattern .

- Nanoarchitectures : ACBC-containing peptides self-assemble into nanostructures, potentially useful for drug delivery, tissue engineering, and nanotechnology applications .

Chirality and Stereochemistry

ACBC’s chiral properties impact its interactions with other molecules. Researchers investigate how cis and trans isomers of ACBC influence peptide folding, binding, and recognition. Understanding stereochemistry guides drug design and bioactivity optimization .

Computational Modeling and Drug Design

Molecular dynamics simulations and quantum mechanical calculations explore ACBC’s behavior in different environments. These studies aid in rational drug design, predicting binding affinities, and optimizing peptide-based therapeutics .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Mécanisme D'action

Target of Action

cis-2-Aminocyclobutane-1-carboxylic acid (ACBC) is a cyclic β-amino acid It’s known that β-amino acids, including acbc, are often incorporated into peptides, leading to the formation of foldamers . These foldamers can interact with various biological targets, influencing their function .

Mode of Action

It’s known that peptides containing β-amino acids, like acbc, can undergo self-assembly, forming different interactions that lead to the creation of well-defined nanostructures . These nanostructures can interact with biological targets, potentially altering their function .

Biochemical Pathways

The self-assembled nanostructures formed by peptides containing β-amino acids like acbc can potentially interact with various biochemical pathways, influencing their function .

Pharmacokinetics

It’s known that β-amino acids are extraordinarily stable in metabolic processes occurring in mammals, insects, and plants, and they undergo microbial degradation very slowly . This suggests that ACBC may have good bioavailability and stability in the body.

Result of Action

The interaction of the self-assembled nanostructures formed by peptides containing β-amino acids like acbc with biological targets can potentially alter their function , leading to various molecular and cellular effects.

Action Environment

The stability of β-amino acids in various metabolic processes suggests that they may be resistant to various environmental factors .

Propriétés

IUPAC Name |

(1R,2S)-2-aminocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQMWZLLTGEDQU-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272388 | |

| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221158-95-8 | |

| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221158-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-Bromophenyl)acetyl]amino}benzoic acid](/img/structure/B2800047.png)

![2-[(1-Methylcyclopropyl)methyl-[1-(1,2,4-triazol-1-yl)propan-2-yl]amino]ethanesulfonyl fluoride](/img/structure/B2800051.png)

![5-Bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2800054.png)

![3-ethyl-N-(4-ethylphenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2800055.png)

![8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2800063.png)